(S)-2-Amino-2-((S)-5-oxotetrahydrofuran-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-((S)-5-oxotetrahydrofuran-2-yl)acetic acid is a chiral amino acid derivative with a unique structure that includes a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-((S)-5-oxotetrahydrofuran-2-yl)acetic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (S)-enantiomer. The reaction conditions often include controlled temperatures and pH levels to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-((S)-5-oxotetrahydrofuran-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-2-((S)-5-oxotetrahydrofuran-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions due to its unique structure.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-((S)-5-oxotetrahydrofuran-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites or binding pockets, influencing the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral amino acid derivatives and tetrahydrofuran-containing molecules. Examples are (S)-2-Amino-2-(®-5-oxotetrahydrofuran-2-yl)acetic acid and ®-2-Amino-2-((S)-5-oxotetrahydrofuran-2-yl)acetic acid.
Uniqueness
What sets (S)-2-Amino-2-((S)-5-oxotetrahydrofuran-2-yl)acetic acid apart is its specific stereochemistry and the presence of both an amino group and a tetrahydrofuran ring. This combination of features makes it particularly useful in applications requiring chiral specificity and unique structural properties.
Properties
Molecular Formula |
C6H9NO4 |
---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(2S)-2-amino-2-[(2S)-5-oxooxolan-2-yl]acetic acid |
InChI |
InChI=1S/C6H9NO4/c7-5(6(9)10)3-1-2-4(8)11-3/h3,5H,1-2,7H2,(H,9,10)/t3-,5-/m0/s1 |
InChI Key |
ABMFTWKSSGWCMX-UCORVYFPSA-N |
Isomeric SMILES |
C1CC(=O)O[C@@H]1[C@@H](C(=O)O)N |
Canonical SMILES |
C1CC(=O)OC1C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.